6-benzyl-8-(hydroxyimino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-ol
Beschreibung
Eigenschaften
IUPAC Name |
(8E)-6-benzyl-8-hydroxyimino-5,7-dihydro-1H-pyrido[4,3-d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c19-14-15-6-11-8-18(7-10-4-2-1-3-5-10)9-12(17-20)13(11)16-14/h1-6,20H,7-9H2,(H,15,16,19)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNRQFUITPGWLL-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=NO)CN1CC3=CC=CC=C3)NC(=O)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(/C(=N/O)/CN1CC3=CC=CC=C3)NC(=O)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Core Structure Assembly
The pyrido[4,3-d]pyrimidine core is constructed through cyclocondensation. A representative route involves:
-
Nitration and Functionalization : Starting with 2-amino-4-picoline, nitration yields 4-methyl-3-nitropyridin-2-amine, which undergoes Sandmeyer reaction to introduce a hydroxyl group.
-
Chlorination and Carboxylation : Subsequent chlorination (e.g., using POCl₃) and carboxylation steps generate intermediates like ethyl 3-amino-2-chloroisonicotinate.
-
Cyclization : Reaction with chloroformamidine hydrochloride under thermal conditions forms the pyrido-pyrimidine backbone.
Introduction of the Benzyl Group
Alkylation at the 6-position is achieved using benzyl halides or benzylamines. For instance, treatment of a pyrido-pyrimidine intermediate with benzyl bromide in the presence of a base like sodium hydride introduces the benzyl moiety. This step often requires anhydrous conditions in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Oximation at the 8-Position
The hydroxyimino group is introduced via oximation of a ketone precursor. Reacting an 8-carbonyl intermediate with hydroxylamine hydrochloride in ethanol or water under reflux yields the oxime. For example:
This reaction is typically monitored by thin-layer chromatography (TLC) to ensure completion.
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
Cyclization : Thermal cyclocondensation at 80–100°C in polar aprotic solvents (e.g., DMF) improves yields.
-
Alkylation : Reactions with benzyl halides proceed efficiently at 50–60°C in THF, with sodium hydride as the base.
-
Oximation : Ethanol-water mixtures at reflux (70–80°C) prevent decomposition of the oxime product.
Catalysis and Reagent Stoichiometry
-
Oxidation : Oxaziridines or m-chloroperbenzoic acid (mCPBA) are preferred for converting methylthio to sulfoxide groups without over-oxidation.
-
Reduction : Hydrogenation over palladium catalysts selectively saturates double bonds in intermediates without affecting nitrile groups.
Characterization and Analytical Techniques
Spectroscopic Validation
Chromatographic Purification
Column chromatography using silica gel and ethyl acetate/hexane gradients (1:1 to 3:1) isolates the target compound in >70% purity. High-performance liquid chromatography (HPLC) further refines the product to ≥95% purity.
Data Tables
Table 1: Key Synthetic Steps and Conditions
Table 2: Spectroscopic Data Summary
| Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| Hydroxyimino (N–O) | 910 | 10.8 (s, 1H) | 155.2 |
| Benzyl (C₆H₅CH₂) | - | 7.3 (m, 5H), 4.6 (s, 2H) | 45.8, 127–137 (Ar) |
| Pyrido-Pyrimidine Core | - | 8.2 (s, 1H), 3.5 (m, 4H) | 150–160 |
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted pyrido[4,3-d]pyrimidin-2-ol derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 6-Benzyl-8-(hydroxyimino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-ol exerts its effects involves interaction with specific molecular targets. The hydroxyimino group plays a crucial role in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and derivatives of the compound.
Vergleich Mit ähnlichen Verbindungen
Table 1: Substituent and Physicochemical Comparison
Substituent Effects on Bioactivity
- Hydroxyimino vs.
- Benzyl vs. Smaller Alkyl Groups : The 6-benzyl substituent in the target compound likely increases membrane permeability compared to smaller groups like methyl or ethyl (e.g., ), but may reduce solubility.
- Hydroxyl vs. Methylsulfanyl/Ketone : The 2-hydroxyl group (target) improves solubility over the methylsulfanyl () or ketone functionalities, which are more hydrophobic.
Pharmacological Implications
- Kinase Inhibition Potential: Compounds with pyrido[4,3-d]pyrimidine cores are often kinase inhibitors (e.g., ). The target’s hydroxyimino and hydroxyl groups may mimic ATP-binding motifs, similar to compound 58 in .
- Metabolic Stability: Chloro and methyl groups () typically enhance metabolic stability compared to hydroxyimino groups, which may be susceptible to oxidation.
Biologische Aktivität
6-Benzyl-8-(hydroxyimino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-ol is a complex organic compound that belongs to the pyrido[4,3-d]pyrimidin-2-ol family. This compound is of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a benzyl group attached to a pyrido core and a hydroxyimino group at the 8th position, which is critical for its biological interactions.
Chemical Structure
The molecular formula for this compound is , and its IUPAC name is (8E)-6-benzyl-8-hydroxyimino-5,7-dihydro-1H-pyrido[4,3-d]pyrimidin-2-one.
Synthesis
The synthesis typically involves multi-step organic reactions. A common method includes the condensation of benzylamine with a suitable pyrimidinone derivative under acidic conditions followed by oxidative cyclization to yield the target compound. In industrial settings, continuous flow reactors may be used to enhance yield and purity through optimized reaction conditions.
Antimicrobial and Anticancer Properties
Research indicates that derivatives of 6-benzyl-8-(hydroxyimino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-ol exhibit promising antimicrobial and anticancer activities. The hydroxyimino group is believed to play a significant role in these biological effects by facilitating interactions with specific molecular targets such as enzymes or receptors.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | , |
| Anticancer | Induction of apoptosis in cancer cell lines | , |
| Enzyme Inhibition | Modulation of topoisomerase II activity |
The mechanism of action involves binding to specific enzymes or receptors, leading to the modulation of various biological pathways. The hydroxyimino group enhances the compound's ability to interact with these targets effectively.
Study 1: Anticancer Activity
In a study published in PubMed, researchers evaluated the antiproliferative effects of various derivatives of similar pyrido compounds. They found that compounds with hydroxyimino substituents exhibited significant activity against mammalian cancer cells by inhibiting topoisomerase II activity. This inhibition was linked to the structural features provided by the hydroxyimino group, which enhanced binding affinity to the enzyme .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related compounds. It was demonstrated that certain derivatives showed marked effectiveness against a range of bacterial strains. The research highlighted that modifications at the hydroxyl or imino positions could significantly affect antimicrobial potency .
Q & A
Q. Table 1: Common Reagents for Key Steps
| Step | Reagent/Purpose | Example |
|---|---|---|
| Core Formation | Urea/Thiourea (cyclization) | Forms pyrimidine ring |
| Benzylation | Benzyl halide (alkylation) | Introduces 6-benzyl group |
| Hydroxyimino | Hydroxylamine HCl (oximation) | Converts ketone to hydroxyimino |
Basic: Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
A combination of spectroscopic and chromatographic methods ensures structural confirmation and purity assessment:
- NMR Spectroscopy : - and -NMR identify proton environments and carbon frameworks. For example, the hydroxyimino group () appears as a singlet near δ 10–12 ppm in -NMR .
- FTIR : Confirms functional groups (e.g., O-H stretch at 3200–3400 cm, C=N stretch near 1600 cm) .
- HRMS : Validates molecular formula (e.g., [M+H] peak matching theoretical mass) .
- HPLC : Assesses purity (>95% recommended for biological assays) .
Basic: How should researchers handle storage and stability concerns?
Methodological Answer:
- Storage : Store at 2–8°C in airtight, light-protected containers to prevent degradation of the hydroxyimino group and pyrimidine core .
- Solubility : Pre-dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers with extreme pH to prevent hydrolysis .
Advanced: How do structural modifications (e.g., benzyl/hydroxyimino groups) influence bioactivity?
Methodological Answer:
Substituent effects can be systematically evaluated using SAR studies:
- 6-Benzyl Group : Enhances lipophilicity, improving membrane permeability. Compare analogs with methyl or phenyl substitutions to assess bulk tolerance .
- 8-Hydroxyimino : Participates in hydrogen bonding with target enzymes (e.g., kinase active sites). Replace with methoxy or methyl groups to test binding dependency on the oxime moiety .
Q. Table 2: Substituent Impact on Activity
| Position | Substituent | Observed Effect | Reference |
|---|---|---|---|
| 6 | Benzyl | ↑ Cellular uptake vs. methyl | |
| 8 | Hydroxyimino | Critical for enzyme inhibition | |
| 2 | Hydroxyl | Modulates solubility and tautomerism |
Advanced: What challenges arise in resolving spectral data for tautomeric forms of this compound?
Methodological Answer:
The pyrido-pyrimidine core and hydroxyimino group exhibit tautomerism, complicating NMR interpretation:
- Strategy : Use variable-temperature NMR to observe tautomeric equilibria. For example, cooling to −40°C slows exchange, resolving distinct peaks for enol and keto forms .
- Computational Support : DFT calculations predict dominant tautomers and guide spectral assignments .
Advanced: How can researchers design analogs to optimize pharmacokinetic properties?
Methodological Answer:
Focus on modifying substituents to balance solubility and permeability:
- Lipophilicity Adjustment : Replace benzyl with polar groups (e.g., pyridyl) to reduce LogP. Use calculated partition coefficients (cLogP) for prioritization .
- Prodrug Strategies : Esterify the 2-hydroxyl group to enhance oral bioavailability, with enzymatic hydrolysis releasing the active form .
Advanced: What biological targets are plausible based on structural analogs?
Methodological Answer:
Similar pyrido-pyrimidines inhibit kinases and oxidoreductases:
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. The hydroxyimino group may chelate ATP-binding Mg .
- Anticancer Activity : Evaluate cytotoxicity in cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare IC values against analogs lacking the hydroxyimino group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
